N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide -

N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide

Catalog Number: EVT-5127095
CAS Number:
Molecular Formula: C20H21ClN2OS
Molecular Weight: 372.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Hantzsch Thiazole Synthesis: This classic method involves the reaction of α-haloketones with thiourea or its derivatives. [, ]
  • Multicomponent Reactions: These reactions offer efficient routes to diversely substituted thiazoles by combining three or more starting materials in a single pot. [, ]
  • Condensation Reactions: Condensation of substituted thioureas with α-bromoacetophenones or similar compounds can lead to the formation of thiazole derivatives. []
  • Cyclization Reactions: Cyclization of appropriate precursors, such as N-(1,3-benzothiazol-2-yl)thiourea derivatives with 2-bromoacetophenone, provides another approach for synthesizing thiazoles. []

Biological Activity of Thiazole-Containing Compounds

  • Antimicrobial activity: Many thiazole derivatives exhibit potent antibacterial and antifungal properties. [, , , ]
  • Anti-inflammatory activity: Some thiazole compounds demonstrate promising anti-inflammatory effects, potentially targeting cyclooxygenase-2 (COX-2). []
  • Anticancer activity: Certain thiazole derivatives have shown potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. [, ]
  • Antihypertensive activity: Some thiazoles possess antihypertensive properties, acting as angiotensin II receptor antagonists. []
  • Neuroprotective activity: Specific thiazole-based compounds exhibit neuroprotective effects in models of neuropathic pain. []

Structure-Activity Relationship Studies

Several papers emphasize the importance of structure-activity relationship (SAR) studies in optimizing the biological activity of thiazole derivatives. [, , ] Modifying the substituents on the thiazole ring and exploring different combinations of heterocyclic moieties are crucial strategies for enhancing desired activities and minimizing potential side effects.

1. 2-Chloro-N′-[4-(dimethylamino)benzylidene]-N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetohydrazide []

  • Compound Description: This compound is a hydrazide derivative containing a 1,3-thiazole ring system. The research highlights its molecular conformation and crystal packing, which is stabilized by intramolecular and intermolecular hydrogen bonding. []

2. 3-(4-Methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide []

  • Compound Description: This study focuses on the crystal structure of this benzamide derivative, highlighting the orientation of the methylphenyl rings and the intermolecular interactions within the crystal lattice. []

3. 2-Chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]-N′-(naphthalen-1-ylmethylidene)acetohydrazide []

  • Compound Description: The paper investigates the molecular structure of this hydrazide derivative, emphasizing the planarity of the acetohydrazide group and the dihedral angles between various ring systems. []

4. Nitazoxanide []

  • Compound Description: Nitazoxanide is a broad-spectrum antiparasitic drug belonging to the thiazolide class. This study explores its efficacy against kinetoplastid parasites, demonstrating its potential as an antileishmanial and trypanocidal agent. []

5. Tizoxanide []

  • Compound Description: Tizoxanide, the active metabolite of nitazoxanide, also exhibits potent antiparasitic activity against kinetoplastid parasites. []

6. 4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB) []

  • Compound Description: NTB is a newly synthesized analogue of nitazoxanide designed to enhance its antiparasitic activity. This study showcases NTB's improved potency against kinetoplastid parasites. []

7. 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide []

  • Compound Description: This research investigates the crystal structure of this acetamide derivative, focusing on the orientation of the phenyl ring relative to the thiazole ring and the intermolecular interactions within the crystal. []

8. 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide []

  • Compound Description: The study describes the crystal structure of this acetamide derivative, emphasizing the dihedral angle between the chlorophenyl and thiazole rings and the C—H⋯O interactions within the crystal lattice. []

9. Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787) []

  • Compound Description: SR 121787 is a novel antiaggregating agent that acts as a fibrinogen receptor antagonist. This study highlights its potent and long-acting antithrombotic properties in vitro and in vivo. []

10. N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N,4-dimethylbenzamide []

  • Compound Description: This compound is a potent and selective ligand for the metabotropic glutamate 1 (mGlu1) receptor. The research demonstrates its utility as a positron emission tomography (PET) ligand for imaging and quantifying mGlu1 in the brain. []

11. 2-{[5-(Aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides []

  • Compound Description: This series of bi-heterocyclic compounds were designed and synthesized for their potential therapeutic applications in Alzheimer's disease and diabetes. The research emphasizes their enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase. []

12. 3-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one []

  • Compound Description: This study investigates the synthesis and crystal structure of this quinazolinone derivative, highlighting the direct formation of the target compound from its precursors. []

13. N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-4-methylbenzamide []

  • Compound Description: The research explores the crystal structure of this benzamide derivative, focusing on the dihedral angle between the fluorophenyl and thiazole rings and the intermolecular interactions within the crystal. []

14. N-{5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide derivatives []

  • Compound Description: This study explores the synthesis and biological evaluation of various amides of 2-amino-5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazole. The synthesized compounds exhibited promising antibacterial and antifungal activities. []

15. N-[4-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide []

  • Compound Description: This paper describes the synthesis and crystal structure determination of this compound as part of a search for potent fungicidal agents. The study focuses on the dihedral angles between the various ring systems and the intermolecular hydrogen bonding within the crystal lattice. []

16. [CuCl2(TzHy)] [TzHy = (4,5-dihydro-1,3-thiazol-2-yl)hydrazine] []

  • Compound Description: This study reports the synthesis and crystal structure of this copper complex, highlighting the polymeric chains formed by μ-chloro bridges and the distorted square pyramidal geometry around the copper(II) ion. []

17. N-(3-chloro-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-benzamide []

  • Compound Description: This study investigates the cytotoxic effects of this compound on androgen-dependent and -independent prostate cancer cell lines, demonstrating significant antitumor activities. []

18. 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide []

  • Compound Description: This paper describes the synthesis, crystal structure determination, and theoretical calculations of this compound. The research emphasizes the hydrogen bonding patterns within the crystal structure and the molecular properties determined through density functional theory. []

19. 1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones []

  • Compound Description: This study involves the design, synthesis, and molecular docking studies of a series of quinazolin-4-ones as potent anticancer agents. The research highlights their promising activity against colorectal cancer cells. []

20. N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N´-thiophen-2ylmethylene-Chloro-acetic acid hydrazide []

  • Compound Description: This study investigates the spectral and theoretical properties of this hydrazide derivative using density functional theory calculations. The research focuses on optimizing the molecular structure, predicting chemical shift values, and assigning vibrational modes. []

21. 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole []

  • Compound Description: This study reports the crystal structure of this compound, highlighting the conformations of the various ring systems and the intermolecular interactions within the crystal lattice. []

22. 4-{[(E)-Phenylmethylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide (PTSA) []

  • Compound Description: This research investigates the synthesis, characterization, and antibacterial activity of PTSA and its Mn(II) complex. The study highlights the enhanced antibacterial activity of the complex compared to the free ligand. []

23. N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) []

  • Compound Description: TAK-715 is a potent and orally active anti-rheumatoid arthritis agent that acts as a p38 mitogen-activated protein kinase inhibitor. This study showcases its efficacy in inhibiting the production of tumor necrosis factor-alpha (TNF-alpha) both in vitro and in vivo. []

24. N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide []

  • Compound Description: The paper focuses on the synthesis and spectroscopic characterization of this compound, highlighting the cyclization reaction and confirming the structure through FT-IR, NMR, and LCMS data. []

25. 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides []

  • Compound Description: This study investigates a series of bi-heterocyclic propanamides as potent and less cytotoxic urease inhibitors. The research emphasizes their promising enzyme inhibitory activity and low cytotoxicity profiles. []

26. 3′-(Benzo[d]thiazol-2-yl)-1′-methyl-2-oxo-4′-(aryl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitriles []

  • Compound Description: This study reports an efficient three-component 1,3-dipolar cycloaddition reaction for synthesizing these spiro compounds. The research highlights the exclusive regioselectivity and diastereoselectivity of the reaction, which are influenced by the substitution pattern of the starting materials. []

27. 1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one []

  • Compound Description: This paper investigates the crystal structure of this compound, focusing on the conformations of the pyrrolidine and thiazole rings and the intermolecular interactions within the crystal lattice. []

28. [Ni(C12H11N4S2)(C12H12N4S2)]Cl·H2O []

  • Compound Description: This study describes the crystal structure of this nickel(II) complex, highlighting the distorted octahedral geometry around the nickel ion and the coordination of two thiosemicarbazone ligands. []

29. N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds []

  • Compound Description: This study investigates the synthesis and cytotoxicity of a series of benzothiazole derivatives, including these thiazole-imine compounds. The research highlights their anti-tumor activity against various cancer cell lines. []

30. 3-(4-Methyl-1,3-thiazol-5-yl)-1-[1′-(4-methyl-1,3-thiazol-5-yl)-2-oxo-2,3,2′,3′,5′,6′,7′,7a′-octahydro-1H-indole-3-spiro-3'-1H-pyrrolizin-2′-yl]prop-2-en-1-one []

  • Compound Description: This research explores the crystal structure of this complex molecule, highlighting the conformations of the pyrrolidine and indolone rings and the intermolecular hydrogen bonding within the crystal lattice. []

31. 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one []

  • Compound Description: This study investigates the crystal structure of this compound, emphasizing the dihedral angles between the thiazole, phenyl, and indole rings and the intramolecular hydrogen bonding. []

32. Iodido{4-phenyl-1-[1-(1,3-thiazol-2-yl-κN)ethylidene]thiosemicarbazidato-κ2N′,S}{4-phenyl-1-[1-(1,3-thiazol-2-yl)ethylidene]thiosemicarbazide-κS}cadmium(II) []

  • Compound Description: This study reports the crystal structure of this cadmium(II) complex, highlighting the distorted square pyramidal geometry around the cadmium ion and the coordination of two thiosemicarbazone ligands. The research emphasizes the influence of deprotonation and coordination on the C—S bond lengths within the ligands. []

33. [Bis(4-methyl-1,3-thiazol-2-yl-κN)methane]tricarbonyldichloridotungsten(II) []

  • Compound Description: This study investigates the crystal structure of this tungsten(II) complex, highlighting the capped-octahedral coordination sphere around the tungsten atom and the chelating bis(4-methyl-1,3-thiazol-2-yl)methane ligand. []

34. 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A) [, ]

  • Compound Description: SSR125543A is a potent and selective corticotrophin-releasing factor (CRF)(1) receptor antagonist. These studies demonstrate its efficacy in various rodent models of anxiety, stress, and depression. [, ]

35. Diazidobis[4,4,5,5-tetramethyl-2-(1,3-thiazol-2-yl)-2-imidazoline-1-oxyl 3-oxide-κ2N1,O3]nickel(II) []

  • Compound Description: This study reports the crystal structure of this nickel(II) complex, emphasizing the distorted trans-NiO2N4 octahedral geometry around the nickel ion and the coordination of two nitronyl nitroxide radical ligands. []

36. 2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384) []

  • Compound Description: T2384 is a PPARγ partial agonist that exhibits complex binding modes to both orthosteric and allosteric sites. This study investigates its binding properties using ligand-observed fluorine (19F) and protein-observed NMR spectroscopy. []

37. N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) []

  • Compound Description: CPPHA is a positive allosteric modulator of group 1 metabotropic glutamate receptors. This study investigates its binding site and mechanism of action, demonstrating its distinct mode of potentiating receptor responses compared to other modulators. []

38. 4-Phthalimido-N-(1,3-thiazol-2-yl)benzenesulfonamide []

  • Compound Description: This research reports the crystal structure of this compound, highlighting its existence as an imido tautomer and the intermolecular hydrogen bonding patterns within the crystal lattice. []

39. 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide []

  • Compound Description: This paper describes the crystal structure of this compound, focusing on the dihedral angle between the chlorophenyl and oxadiazole rings and the intermolecular hydrogen bonding interactions. []

40. N-[1-(N,N-dimethylthiocarbamoyl)-1-methyl-3-butenyl]benzamide []

  • Compound Description: This compound serves as a precursor in the synthesis of 4-allyl-substituted 1,3-thiazol-5(4H)-ones, which are intermediates in the formation of 5,6-dihydro-1,3(4H)-thiazine-4-carboxylates. []

41. N-benzothiazol-2-yl benzamide derivatives []

  • Compound Description: This research focuses on the design, synthesis, and evaluation of novel N-benzothiazol-2-yl benzamide derivatives as potential allosteric activators of human glucokinase. The study highlights their potential therapeutic application in managing type 2 diabetes. []

42. 2,3-Dihydro-2-aryl-4-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylamino]-1,5-benzothiazepines []

  • Compound Description: This study investigates the synthesis and antimicrobial activity of a series of 2,3-dihydro-2-aryl-4-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylamino]-1,5-benzothiazepines. The research highlights the efficiency of microwave-assisted synthesis and the significant antibacterial and antifungal activities of some of the compounds. []

43. 4-Chloro-N-(2-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide []

  • Compound Description: This study investigates the neuroprotective effect of this benzamide derivative against neuropathic pain in rats. The research emphasizes its potent anti-inflammatory and analgesic properties, as well as its superior CNS accessibility compared to celecoxib. []

44. [3H]Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine []

  • Compound Description: This compound is a potent and selective antagonist for metabotropic glutamate (mGlu)5 receptors. This study characterizes its binding properties in rat brain, demonstrating its utility as a radioligand for studying mGlu5 receptors. []

Properties

Product Name

N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide

IUPAC Name

N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide

Molecular Formula

C20H21ClN2OS

Molecular Weight

372.9 g/mol

InChI

InChI=1S/C20H21ClN2OS/c21-20-9-13-6-14(10-20)8-19(7-13,12-20)16-11-25-18(22-16)23-17(24)15-4-2-1-3-5-15/h1-5,11,13-14H,6-10,12H2,(H,22,23,24)

InChI Key

GZVNKLOQBPNGCE-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)C4=CSC(=N4)NC(=O)C5=CC=CC=C5

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)C4=CSC(=N4)NC(=O)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.